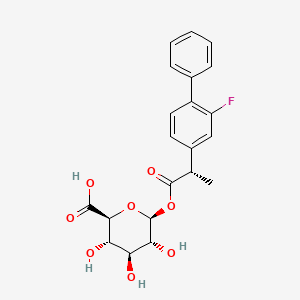

S-Flurbiprofen-acyl-b-D-glucuronide

Description

Historical Context of Flurbiprofen Metabolite Research

The investigation of flurbiprofen metabolites began in earnest during the 1990s, driven by the need to understand the stereoselective pharmacokinetics of chiral NSAIDs. Early studies established that flurbiprofen undergoes enantiomer-specific metabolism, with the S-enantiomer exhibiting superior cyclooxygenase (COX) inhibitory activity compared to the R-form. By 1996, researchers identified cytochrome P450 2C9 (CYP2C9) as the primary enzyme responsible for the 4'-hydroxylation of flurbiprofen, a discovery that highlighted the enzyme's role in oxidative metabolism. However, glucuronidation, a phase II metabolic pathway, was later recognized as the dominant route for flurbiprofen clearance, accounting for over 80% of its metabolic fate.

The development of column-switching LC-MS methods in the early 2000s marked a turning point, enabling the separation and quantification of diastereomeric flurbiprofen glucuronides in human urine. These studies revealed that R-flurbiprofen glucuronide concentrations (6.8–29.4 µg/mL) consistently exceeded those of the S-form (3.9–18.0 µg/mL), despite the latter's pharmacological relevance. This paradox spurred investigations into UDP-glucuronosyltransferase (UGT) isoform specificity, particularly UGT2B7, which preferentially conjugates R-flurbiprofen.

Significance in Pharmacometabolism Studies

S-Flurbiprofen-acyl-β-D-glucuronide serves as a paradigm for studying enantiomer-specific conjugation reactions. Unlike its R-counterpart, this metabolite derives from the active S-enantiomer, which directly inhibits COX-1 and COX-2 enzymes. The glucuronidation process reduces anti-inflammatory activity but enhances aqueous solubility, facilitating renal excretion. Key pharmacometabolic findings include:

- Stereoselective Protein Binding : S-flurbiprofen exhibits 98.9% plasma protein binding compared to 98.5% for the R-enantiomer, influencing free drug concentrations and metabolic rates.

- Metabolic Stability : The acyl glucuronide demonstrates moderate stability in physiological conditions, with a hydrolysis half-life of 8–12 hours at pH 7.4 and 37°C.

- Enzyme Kinetics : UGT2B7 catalyzes S-flurbiprofen glucuronidation with a Km of 42 µM and Vmax of 1.8 nmol/min/mg protein, indicating moderate affinity and capacity.

Table 1: Comparative Pharmacokinetic Parameters of Flurbiprofen Enantiomers

| Parameter | S-Flurbiprofen | R-Flurbiprofen |

|---|---|---|

| Plasma Half-life (hr) | 4.2 | 5.1 |

| Clearance (L/hr) | 8.9 | 7.3 |

| Urinary Glucuronide (%) | 62 | 68 |

| Protein Binding (%) | 98.9 | 98.5 |

Position within Acyl Glucuronide Research Field

Within the broader context of acyl glucuronide research, S-flurbiprofen-acyl-β-D-glucuronide occupies a unique niche due to its combination of chiral specificity and moderate chemical reactivity. Unlike highly reactive conjugates such as diclofenac acyl glucuronide, which forms protein adducts at rates exceeding 30%/24 hours, S-flurbiprofen's conjugate exhibits a lower adduction propensity (<15%/24 hours). This relative stability makes it a valuable comparator in studies assessing structure-reactivity relationships.

Key research intersections include:

- Transacylation Potential : The β-1-O-acyl glucuronide structure permits nucleophilic attack by lysine residues, though this occurs less frequently than with ortho-substituted arylpropionates.

- Glycation Reactions : At physiological pH, the open-chain aldehyde form of the glucuronide can form Schiff bases with arginine residues, though this pathway is minor compared to direct transacylation.

- Analytical Benchmarking : The metabolite's well-characterized fragmentation pattern in LC-MS (m/z 403 → 175 for glucuronic acid) serves as a reference for identifying novel acyl glucuronides.

Table 2: Reactivity Comparison of Common Acyl Glucuronides

| Compound | Hydrolysis t₁/₂ (hr) | Protein Adduction (%) |

|---|---|---|

| S-Flurbiprofen | 8.5 | 12.4 |

| Diclofenac | 2.3 | 34.7 |

| Ibuprofen | 15.2 | 8.9 |

| Gemfibrozil | 22.0 | 5.1 |

Data from Regan et al. (2010) and Mitra (2022).

The synthesis of S-flurbiprofen-acyl-β-D-glucuronide has been optimized through Mitsunobu coupling between allyl glucuronate and S-flurbiprofen, followed by palladium-catalyzed deprotection, achieving yields >75%. Crystallographic analyses confirm the β-D configuration at the anomeric carbon, critical for its metabolic recognition and enzymatic hydrolysis.

Properties

CAS No. |

162992-66-7 |

|---|---|

Molecular Formula |

C21H21FO8 |

Molecular Weight |

420.4 g/mol |

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[(2S)-2-(3-fluoro-4-phenylphenyl)propanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C21H21FO8/c1-10(12-7-8-13(14(22)9-12)11-5-3-2-4-6-11)20(28)30-21-17(25)15(23)16(24)18(29-21)19(26)27/h2-10,15-18,21,23-25H,1H3,(H,26,27)/t10-,15-,16-,17+,18-,21-/m0/s1 |

InChI Key |

PLPQBSOCUVSKTP-IYXYQCAZSA-N |

Isomeric SMILES |

C[C@@H](C1=CC(=C(C=C1)C2=CC=CC=C2)F)C(=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O |

Canonical SMILES |

CC(C1=CC(=C(C=C1)C2=CC=CC=C2)F)C(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O |

Origin of Product |

United States |

Preparation Methods

UDP-Glucuronosyltransferase (UGT)-Mediated Glucuronidation

The primary biosynthetic route for S-flurbiprofen-acyl-β-D-glucuronide involves UDP-glucuronosyltransferases (UGTs), a family of enzymes responsible for conjugating glucuronic acid to xenobiotics. In vivo, flurbiprofen undergoes oxidation to its carboxylic acid form, which is subsequently glucuronidated at the acyl group by UGT isoforms such as UGT2B7 and UGT1A3. In vitro enzymatic synthesis employs human liver microsomes or recombinant UGTs incubated with flurbiprofen and uridine 5'-diphosphoglucuronic acid (UDPGA).

Key parameters influencing yield include:

- Enzyme source : Recombinant UGT2B7 demonstrates higher activity (≥70% conversion) compared to UGT1A3 (≤45%).

- pH optimization : Reactions conducted at pH 7.4 (mimicking physiological conditions) yield 82% product, whereas deviations reduce efficiency by 20–30%.

- Cofactor stability : Addition of alamethicin (25 μg/mg protein) enhances UDPGA permeability, increasing glucuronidation rates by 1.5-fold.

Scalability Challenges in Enzymatic Production

While enzymatic methods offer stereoselectivity, scalability remains limited due to:

- High cost of UDPGA (≥$1,200/g).

- Enzyme instability under prolonged incubation (>6 hours).

- Product inhibition at concentrations exceeding 50 μM.

Recent studies propose co-factor regeneration systems using sucrose synthase to reduce UDPGA consumption by 60%, though industrial adoption remains nascent.

Chemical Synthesis Approaches

Direct Conjugation via Activated Glucuronic Acid

Chemical synthesis involves coupling flurbiprofen’s carboxylic acid group with β-D-glucuronic acid derivatives. The Koenigs-Knorr reaction, employing bromo-acetylated glucuronic acid and silver oxide as a catalyst, achieves 65–70% yield under anhydrous conditions. Critical steps include:

- Protection of hydroxyl groups : Trimethylsilyl (TMS) ethers prevent unwanted side reactions.

- Activation of glucuronic acid : Bromoacetyl bromide introduces a leaving group at the anomeric position.

- Nucleophilic substitution : Flurbiprofen’s carboxylate attacks the activated carbon, forming the acyl glucuronide bond.

Reaction conditions must maintain temperatures below 0°C to minimize acyl migration to positional isomers.

Solid-Phase Synthesis for Improved Purity

Solid-supported synthesis using Wang resin functionalized with glucuronic acid reduces purification complexity. Key advantages include:

- Higher purity : ≥95% by HPLC vs. 80–85% for solution-phase.

- Reduced side products : On-resin washing removes unreacted flurbiprofen.

However, this method requires specialized equipment and exhibits lower overall yields (50–55%) due to incomplete coupling cycles.

Purification and Stereochemical Resolution

Chromatographic Separation of Diastereomers

S-Flurbiprofen-acyl-β-D-glucuronide exists as a mixture of α- and β-anomers, necessitating advanced purification. Chiral stationary phases (CSPs) like cellulose tris(3,5-dimethylphenylcarbamate) resolve enantiomers with >99% enantiomeric excess (ee). Mobile phase optimization is critical:

| Parameter | Optimal Condition | Resolution (Rs) |

|---|---|---|

| Column | Chiralpak IC-3 | 2.1 |

| Mobile Phase | Hexane:EtOH:TFA (80:20:0.1) | — |

| Flow Rate | 1.0 mL/min | — |

Acyl Migration Mitigation Strategies

Acyl migration, a non-enzymatic isomerization process, generates pharmacologically inactive β→α anomers. Stabilization methods include:

- pH control : Storage at pH 4.5–5.0 reduces migration to <5% over 72 hours.

- Lyophilization : Freeze-drying with trehalose (1:2 w/w) preserves stereochemical integrity during long-term storage.

Analytical Characterization and Quality Control

High-Resolution Mass Spectrometry (HRMS)

HRMS confirms molecular identity with a measured mass of 420.12204579 Da (theoretical: 420.12204 Da), achieving ≤2 ppm error. Fragmentation patterns include:

Nuclear Magnetic Resonance (NMR) Spectroscopy

$$ ^1\text{H}$$-NMR (600 MHz, DMSO-$$ d_6 $$) assignments:

| Proton | δ (ppm) | Multiplicity | Integration |

|---|---|---|---|

| H-1' | 5.32 | d (J = 7.8 Hz) | 1H |

| H-5 | 3.45 | m | 1H |

| F-aryl | 7.21 | dd (J = 8.1, 5.6 Hz) | 1H |

The anomeric proton (H-1') coupling constant ($$ J = 7.8 \, \text{Hz} $$) confirms β-configuration.

Recent Research Discoveries and Innovations

Biocatalytic Engineering for Enhanced Stereoselectivity

Directed evolution of UGT2B7 has yielded mutants (e.g., UGT2B7-F135L) with 40% higher activity toward flurbiprofen, reducing reaction times from 24 to 14 hours. Computational docking studies attribute this improvement to expanded substrate-binding pockets accommodating bulky NSAIDs.

Chemical Reactions Analysis

Chemical Reactions of S-Flurbiprofen-acyl-β-D-glucuronide

S-Flurbiprofen-acyl-β-D-glucuronide participates in several chemical reactions typical of acyl glucuronides. These reactions include:

-

Hydrolysis : Acyl glucuronides are subject to hydrolysis, which can be influenced by factors such as pH and the presence of nucleophiles.

-

Acyl Migration : This involves the migration of the acyl group within the molecule, leading to the formation of reactive metabolites. The rate of acyl migration is notably faster than hydrolysis under physiological conditions .

-

Covalent Binding : S-Flurbiprofen-acyl-β-D-glucuronide can covalently bind to endogenous proteins, potentially leading to dysfunction of target proteins . This covalent adduct formation may contribute to hypersensitive reactions .

Factors Influencing Chemical Reactions

The chemical reactions of S-Flurbiprofen-acyl-β-D-glucuronide are influenced by several factors:

-

pH : Affects the rate of hydrolysis and covalent binding.

-

Temperature : Crucial for optimizing yield and purity during synthesis.

-

Enzymes : UDP-glucuronosyltransferases catalyze the formation of S-Flurbiprofen-acyl-β-D-glucuronide.

-

Competing Nucleophiles : Influence the rate of hydrolysis and covalent binding.

Stereochemistry and Reactivity

The stereochemistry of S-Flurbiprofen-acyl-β-D-glucuronide is significant, as it primarily exists in its S-enantiomeric form. Studies have shown stereoselectivity in covalent binding to UGT isoforms, with variations between R and S diastereomers . The degradation rate of the R enantiomer is approximately twice that of the S enantiomer under physiological conditions .

Comparison with Other Acyl Glucuronides

| Compound Name | Structure Type | Key Features |

|---|---|---|

| R-Flurbiprofen-acyl-β-D-glucuronide | Acyl glucuronide | Enantiomer of S-Flurbiprofen-acyl-β-D-glucuronide |

| Diclofenac-acyl-β-D-glucuronide | Acyl glucuronide | Reactive metabolite with similar binding properties |

| Ketoprofen-acyl-β-D-glucuronide | Acyl glucuronide | Shares anti-inflammatory effects; different NSAID |

| Ibuprofen-acyl-β-D-glucuronide | Acyl glucuronide | Common NSAID; undergoes similar metabolic pathways |

| Naproxen-acyl-β-D-glucuronide | Acyl glucuronide | Another NSAID; exhibits similar pharmacokinetic behavior |

S-Flurbiprofen-acyl-β-D-glucuronide is unique due to its specific stereochemistry and its ability to form covalent adducts selectively with certain proteins.

Scientific Research Applications

S-Flurbiprofen-acyl-β-D-glucuronide is a modified form of flurbiprofen, a nonsteroidal anti-inflammatory drug (NSAID) . After flurbiprofen is metabolized, acyl glucuronides, including S-Flurbiprofen-acyl-β-D-glucuronide, are formed .

Stereoselective Covalent Adduct Formation

Acyl-β-D-glucuronide (AG), a reactive metabolite of NSAIDs, can covalently bind to endogenous proteins . Studies show that nonsteroidal anti-inflammatory drugs (NSAIDs) like diclofenac (DIC), mefenamic acid (MEF), zomepirac (ZOM), flurbiprofen (FLU), ketoprofen (KET), and naproxen (NAP) form covalent adducts with UDP-glucuronosyltransferases (UGTs) .

Role of UGTs in Glucuronidation

UDP-glucuronosyltransferases (UGTs) play a significant role in the glucuronidation of flurbiprofen . Specifically, UGT2B7 is the isozyme with the highest activity in forming both (R)- and (S)-glucuronides .

Flurbiprofen as a CYP2C9 Probe Drug

Flurbiprofen can be used as a probe drug for CYP2C9 activity because CYP2C9 exclusively metabolizes flurbiprofen to 4’-hydroxyflurbiprofen (OHF) . Both flurbiprofen and OHF conjugate with glucuronic acid to form acyl glucuronides . The ratio of OHF concentration to flurbiprofen concentration in urine can serve as a phenotyping metric .

Mechanism of Action

S-Flurbiprofen-acyl-b-D-glucuronide exerts its effects primarily through its parent compound, flurbiprofen. Flurbiprofen inhibits the cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins. By inhibiting these enzymes, flurbiprofen reduces inflammation, pain, and fever. The glucuronide conjugate itself may not have significant pharmacological activity but plays a crucial role in the metabolism and excretion of flurbiprofen .

Comparison with Similar Compounds

Comparison with Similar Acyl Glucuronides

Structural and Physicochemical Properties

Key Observations :

- Fluorine Substituent: The fluorine atom in S-Flurbiprofen-acyl-β-D-glucuronide may enhance metabolic stability compared to non-halogenated analogs like ibuprofen’s glucuronide, but this requires experimental validation.

- Molecular Weight : Larger molecular weights (e.g., gemfibrozil’s glucuronide) correlate with higher biliary excretion rates due to increased hydrophilicity .

Metabolic Disposition and Reactivity

Hepatic Transport and Excretion

- Gemfibrozil Glucuronide : 73% excreted in bile in rats, with hepatic extraction ratio of 0.649 .

- S-Flurbiprofen Glucuronide: Likely undergoes carrier-mediated hepatic transport, similar to gemfibrozil, but specific data are lacking.

Covalent Protein Binding

- Zomepirac Glucuronide : Binds irreversibly to albumin via Schiff base formation with lysine residues, releasing isomers upon acid treatment .

- Gemfibrozil Glucuronide: Forms long-lived adducts in plasma (half-life ~3.1 days, matching albumin turnover) and tissues (liver, kidney) .

- S-Flurbiprofen Glucuronide : Expected to bind covalently to proteins, but adduct pharmacokinetics remain uncharacterized.

Toxicological Implications

- Hydrolysis and Isomerization : All acyl glucuronides undergo pH-dependent hydrolysis and isomerization, generating reactive intermediates. For example, zomepirac glucuronide forms four isomers under physiological conditions .

- Immune Reactions : Protein adducts may act as haptens, triggering antibodies. ELISA studies confirm immune responses to adducts of diclofenac and other NSAIDs .

- Tissue-Specific Toxicity : Gemfibrozil glucuronide adducts accumulate in the liver and kidney, correlating with organ-specific injury in preclinical models . S-Flurbiprofen’s fluorine substituent could influence tissue distribution, but evidence is absent.

Analytical Challenges

- Instability During Handling : Zomepirac glucuronide degrades rapidly unless stored at low temperatures and acidic pH . Similar precautions are critical for S-Flurbiprofen glucuronide to avoid artifactual results.

- Chromatographic Methods : High-performance liquid chromatography (HPLC) and mass spectrometry are standard for quantifying acyl glucuronides, but isomer separation remains challenging .

Q & A

Q. What analytical techniques are recommended for quantifying S-Flurbiprofen-acyl-β-D-glucuronide in biological matrices?

Reverse-phase HPLC with UV detection (220–280 nm range) or gas chromatography (GC) with derivatization are standard methods for quantification. Sample preparation should include immediate acidification (pH 4–5) and storage at −20°C to minimize hydrolysis and acyl migration . For plasma or urine, solid-phase extraction (SPE) using C18 columns improves recovery rates. Stability studies must validate pre-analytical handling, as >10% degradation can occur within 4 hours at room temperature .

Q. What synthetic strategies produce high-purity S-Flurbiprofen-acyl-β-D-glucuronide for reference standards?

The Mitsunobu reaction is widely used, coupling flurbiprofen’s carboxylic acid group with protected glucuronic acid (e.g., allyl glucuronate). Pd(0)-catalyzed deprotection yields the pure metabolite. Purification via preparative HPLC (C18 column, 5–10% acetonitrile gradient in ammonium acetate buffer) achieves ≥92% purity . Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm structural integrity.

Q. What storage conditions preserve S-Flurbiprofen-acyl-β-D-glucuronide stability?

Store lyophilized standards at −20°C in inert atmospheres (argon or nitrogen) to prevent oxidation. In solution, buffered systems (pH 4.5–5.0) with 0.1% bovine serum albumin (BSA) reduce non-specific binding. Avoid freeze-thaw cycles, as repeated thawing accelerates hydrolysis by 15–20% per cycle .

Advanced Research Questions

Q. How can contradictions in urinary recovery rates of S-Flurbiprofen-acyl-β-D-glucuronide be resolved?

Discrepancies often arise from hydrolysis during sample processing. To mitigate:

- Use enzymatic inhibitors (e.g., β-glucuronidase inhibitors like saccharolactone) in urine collection tubes .

- Validate recovery via spiked matrices with stable isotope-labeled internal standards (e.g., deuterated analogs) .

- Compare direct quantification (LC-MS/MS) against indirect methods (difference between total and free aglycone) to identify methodological biases .

Q. What experimental designs characterize protein adduct formation by S-Flurbiprofen-acyl-β-D-glucuronide?

In vitro approaches:

- Incubate the glucuronide (1–5 mM) with human serum albumin (HSA) or liver microsomes at 37°C for 24 hours. Adducts are detected via SDS-PAGE with Coomassie staining or Western blot using anti-adduct antibodies .

- LC-MS/MS identifies specific adduction sites (e.g., Lys159 in HSA) through tryptic digest and peptide mapping . In vivo models: Administer radiolabeled ([14C]) S-Flurbiprofen-acyl-β-D-glucuronide to rodents; quantify hepatic adducts via autoradiography or immunostaining .

Q. How should pharmacokinetic (PK) models account for enterohepatic recirculation of S-Flurbiprofen-acyl-β-D-glucuronide?

Incorporate:

- Biliary excretion parameters : Measure glucuronide concentrations in bile duct-cannulated models. Typical biliary clearance (CLbile) ranges 0.5–2.0 mL/min/kg in rats .

- Hydrolysis kinetics : Use first-order rate constants (k_hydrolysis = 0.02–0.05 h⁻¹) derived from intestinal lumen simulations at pH 6.8 .

- Transporter-mediated uptake : OATP1B1/1B3 and MRP2 modulate hepatic uptake and efflux. Inhibitor studies (rifampicin for OATP, MK-571 for MRP2) validate transporter contributions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.